

3-Cyano-4-fluorophenylboronic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Cyano-4-fluorophenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of **3-Cyano-4-fluorophenylboronic acid** (CAS No: 214210-21-6). This versatile building block is of significant interest in medicinal chemistry and materials science, primarily for its role in carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions. This document compiles available quantitative data, outlines detailed experimental protocols for the determination of key physical properties, and presents a visual representation of a typical experimental workflow where this compound is utilized.

Core Physical Properties

The physical characteristics of **3-Cyano-4-fluorophenylboronic acid** are fundamental to its application in synthesis and drug design. The following table summarizes the key physical and chemical properties.

Property	Value	Source
Molecular Formula	C ₇ H ₅ BFNO ₂	--INVALID-LINK--
Molecular Weight	164.93 g/mol	[1][2]
Appearance	Off-white to white crystalline powder/solid	[3]
Melting Point	>300 °C	[3][4]
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available. Phenylboronic acids generally exhibit low solubility in water, which is influenced by substituents on the phenyl ring. Solubility is typically higher in organic solvents like ethers and ketones.[5][6][7][8]	
pKa	Data not available. The pKa of phenylboronic acids is influenced by substituents; for example, fluoro-substituted phenylboronic acids have reported pKa values that can be determined by potentiometric or spectrophotometric methods. [9][10][11]	

Experimental Protocols

Detailed methodologies for determining the key physical properties of **3-Cyano-4-fluorophenylboronic acid** are outlined below. These are generalized protocols and may require optimization for this specific compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)[12]
- Capillary tubes (sealed at one end)[13][14]
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of dry **3-Cyano-4-fluorophenylboronic acid** is finely ground into a powder using a mortar and pestle.[13]
- Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[14]
- Measurement:
 - The loaded capillary tube is placed into the heating block of the melting point apparatus. [14]
 - The temperature is increased rapidly to about 15-20 °C below the expected melting point.
 - The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
 - The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range. [15] For a pure substance, this range is typically narrow (0.5-1 °C).

Solubility Determination

This protocol provides a qualitative and semi-quantitative assessment of solubility in various solvents.

Apparatus:

- Small test tubes
- Vortex mixer or shaker
- Graduated pipettes or micropipettes
- Analytical balance

Procedure:

- Preparation: A known mass (e.g., 1-5 mg) of **3-Cyano-4-fluorophenylboronic acid** is placed into a series of test tubes.
- Solvent Addition: A specific volume (e.g., 1 mL) of a selected solvent (e.g., water, ethanol, acetone, dichloromethane, toluene) is added to each test tube.[\[16\]](#)[\[17\]](#)
- Equilibration: The test tubes are sealed and agitated using a vortex mixer or shaker for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C) to ensure equilibrium is reached.
- Observation: The samples are visually inspected for the presence of undissolved solid.
- Classification:
 - Soluble: No solid particles are visible.
 - Partially Soluble: Some solid has dissolved, but undissolved particles remain.
 - Insoluble: The solid appears largely undissolved.[\[18\]](#)
- Quantitative Analysis (Optional): For a more precise measurement, the saturated solution can be filtered or centrifuged to remove undissolved solid. A known volume of the

supernatant is then taken, the solvent is evaporated, and the mass of the dissolved solid is determined.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.^[19]

Apparatus:

- pH meter with a suitable electrode^[20]
- Automatic titrator or a burette
- Stir plate and stir bar
- Beaker
- Volumetric flasks and pipettes

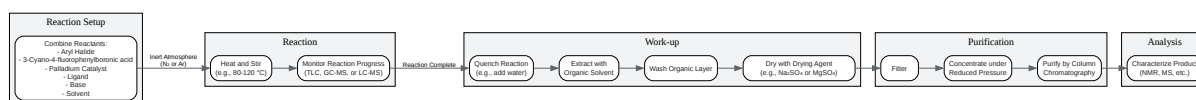
Procedure:

- Solution Preparation:
 - A standard solution of a strong base (e.g., 0.1 M NaOH) is prepared and standardized.
 - A solution of **3-Cyano-4-fluorophenylboronic acid** of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically water or a water/co-solvent mixture if solubility is low. The solution may be purged with nitrogen to remove dissolved carbon dioxide.^[20]
- Titration:
 - A known volume of the boronic acid solution is placed in a beaker with a stir bar.
 - The pH electrode is immersed in the solution, and the initial pH is recorded.
 - The standardized base is added in small, precise increments from the burette.^[21]
 - After each addition, the solution is allowed to equilibrate, and the pH is recorded.

- Data Analysis:
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The equivalence point is determined from the inflection point of the curve.
 - The pKa is the pH at which half of the acid has been neutralized (i.e., at half the volume of the equivalence point).[22] For boronic acids, the addition of a polyol like mannitol can form a more acidic complex, making the titration endpoint sharper.[23]

Experimental Workflow Visualization

3-Cyano-4-fluorophenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions. The following diagram illustrates the general workflow for such a reaction.



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

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